molecular formula C15H24N2O2 B4968629 N-1-adamantyl-4-morpholinecarboxamide

N-1-adamantyl-4-morpholinecarboxamide

货号 B4968629
分子量: 264.36 g/mol
InChI 键: ZXCCYUWGIQEJMH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-1-adamantyl-4-morpholinecarboxamide, also known as ADMO or Gocovri, is a drug that has been approved by the United States Food and Drug Administration (FDA) for the treatment of dyskinesia in patients with Parkinson's disease who are taking levodopa-based therapy. ADMO is a derivative of amantadine, a drug that has been used to treat Parkinson's disease for many years. ADMO has been shown to be effective in reducing dyskinesia, which is a common side effect of levodopa therapy.

作用机制

The exact mechanism of action of N-1-adamantyl-4-morpholinecarboxamide is not fully understood. However, it is believed that N-1-adamantyl-4-morpholinecarboxamide works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of dyskinesia. N-1-adamantyl-4-morpholinecarboxamide may also have an effect on the dopaminergic system, which is involved in the regulation of movement.
Biochemical and Physiological Effects:
N-1-adamantyl-4-morpholinecarboxamide has been shown to reduce dyskinesia in patients with Parkinson's disease without compromising the antiparkinsonian effects of levodopa. N-1-adamantyl-4-morpholinecarboxamide has also been shown to improve cognitive function in patients with traumatic brain injury. N-1-adamantyl-4-morpholinecarboxamide has a half-life of approximately 24 hours and is metabolized in the liver.

实验室实验的优点和局限性

N-1-adamantyl-4-morpholinecarboxamide has several advantages for lab experiments. It is a well-characterized drug that has been extensively studied in preclinical and clinical trials. N-1-adamantyl-4-morpholinecarboxamide is also readily available and can be synthesized in large quantities. However, N-1-adamantyl-4-morpholinecarboxamide has some limitations for lab experiments. It is a relatively expensive drug, and its mechanism of action is not fully understood.

未来方向

There are several future directions for the study of N-1-adamantyl-4-morpholinecarboxamide. One potential area of research is the use of N-1-adamantyl-4-morpholinecarboxamide for the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another area of research is the development of new drugs that are based on the structure of N-1-adamantyl-4-morpholinecarboxamide. Finally, further research is needed to fully understand the mechanism of action of N-1-adamantyl-4-morpholinecarboxamide and its potential side effects.

合成方法

N-1-adamantyl-4-morpholinecarboxamide can be synthesized through a multistep process involving the reaction of adamantane with ethyl chloroformate, followed by the reaction of the resulting product with morpholine. The final product is then purified through recrystallization.

科学研究应用

N-1-adamantyl-4-morpholinecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of dyskinesia in patients with Parkinson's disease. N-1-adamantyl-4-morpholinecarboxamide has been shown to be effective in reducing dyskinesia without compromising the antiparkinsonian effects of levodopa. N-1-adamantyl-4-morpholinecarboxamide has also been studied for the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury.

属性

IUPAC Name

N-(1-adamantyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14(17-1-3-19-4-2-17)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCCYUWGIQEJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。